An In-depth Technical Guide to 3-Chloro-4-(methoxymethoxy)phenylboronic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Chloro-4-(methoxymethoxy)phenylboronic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-chloro-4-(methoxymethoxy)phenylboronic acid, a specialized building block crucial for advancements in pharmaceutical and materials science research. We will delve into its core properties, the strategic role of its protecting group, detailed synthetic protocols, and its primary application in modern organic chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Core Compound Identification and Structure
3-Chloro-4-(methoxymethoxy)phenylboronic acid is a trifunctional aromatic compound. Its structure is characterized by a benzene ring substituted with a boronic acid group, a chlorine atom, and a methoxymethyl (MOM) protected phenol. This specific arrangement of functional groups makes it a highly valuable intermediate for introducing a substituted phenyl moiety into more complex molecular architectures.
The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, the chlorine atom provides steric and electronic modulation, and the MOM ether serves as a temporary mask for a reactive hydroxyl group, allowing for selective transformations at other sites.
Molecular Structure:
Caption: Chemical structure of 3-chloro-4-(methoxymethoxy)phenylboronic acid.
Physicochemical and Spectral Properties
Precise experimental data for this specific molecule is not widely published. However, based on data from commercial suppliers and analysis of analogous structures, we can summarize its key properties.
Physicochemical Data
The properties of this compound are consistent with a stable, solid arylboronic acid.
| Property | Value | Source / Rationale |
| CAS Number | 1451392-27-0 | [1][2][3] |
| Molecular Formula | C₈H₁₀BClO₄ | [1][2] |
| Molecular Weight | 216.43 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from analogous compounds like 3-chloro-4-fluorophenylboronic acid. |
| Melting Point | Not experimentally determined. Estimated to be >200 °C. | Phenylboronic acids are typically high-melting solids.[4] For comparison, 3-chloro-4-methoxyphenylboronic acid melts at 238-242 °C, and 3-chloro-4-methylphenylboronic acid melts at 228-232 °C.[5] |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Methanol); Poorly soluble in nonpolar solvents (e.g., Hexanes) and water. | General solubility profile for phenylboronic acids.[4][6] |
| Stability | Stable under standard conditions. May form a trimeric anhydride (boroxine) upon dehydration. Store in a cool, dry, well-ventilated area away from moisture. | Boronic acids are known to undergo reversible dehydration to form boroxines.[4] |
Predicted Spectral Data
While experimental spectra are not publicly available, a predictive analysis based on established principles of NMR spectroscopy provides valuable insight for characterization.
-
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the boronic acid group.
-
δ ~7.6 ppm (dd, 1H): Aromatic proton ortho to the chlorine and meta to the boronic acid.
-
δ ~7.1 ppm (d, 1H): Aromatic proton ortho to the MOM-ether group.
-
δ ~5.2 ppm (s, 2H): Methylene protons of the MOM group (-O-CH₂ -O-).
-
δ ~3.5 ppm (s, 3H): Methyl protons of the MOM group (-O-CH₃ ).
-
δ ~4.5-6.0 ppm (br s, 2H): Protons of the boronic acid hydroxyl groups (-B(OH)₂), often broad and may exchange with D₂O.
-
-
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~155-160 ppm: Aromatic carbon attached to the MOM-ether oxygen.
-
δ ~135-140 ppm: Aromatic carbons ortho to the boronic acid.
-
δ ~130-135 ppm: Aromatic carbon attached to the chlorine.
-
δ ~120-130 ppm: Aromatic carbon attached to the boronic acid (often broad).
-
δ ~115-120 ppm: Aromatic carbons.
-
δ ~95 ppm: Methylene carbon of the MOM group (-O-C H₂-O-).
-
δ ~56 ppm: Methyl carbon of the MOM group (-O-C H₃).
-
The Strategic Role of the Methoxymethyl (MOM) Protecting Group
The methoxymethyl (MOM) ether is one of the most versatile and widely used protecting groups for alcohols and phenols in multi-step organic synthesis.[7] It functions by converting the reactive hydroxyl group into an acetal, which is significantly less reactive.[7]
Key Characteristics:
-
Stability: The MOM group is robust and stable across a wide pH range (typically 4-12) and is inert towards many common reagents, including strong bases (e.g., organolithiums), nucleophiles, hydrides, and various oxidizing agents.[8][9] This stability is critical, as it allows for transformations like lithiation and subsequent borylation to be performed on the molecule without affecting the protected phenol.
-
Introduction (Protection): It is typically introduced by reacting the parent phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8][10]
-
Cleavage (Deprotection): As an acetal, the MOM group is readily cleaved under acidic conditions.[7][10] Mild acidic hydrolysis, often using dilute HCl in an alcohol solvent, efficiently regenerates the free phenol.[8] This orthogonality allows for its selective removal in the presence of other acid-sensitive or base-labile groups if reaction conditions are carefully chosen.
In the context of 3-chloro-4-(methoxymethoxy)phenylboronic acid, the MOM group is indispensable. It allows for the synthesis of the boronic acid functionality, which often requires strongly basic and nucleophilic reagents that would otherwise react with an unprotected phenol.
Synthesis and Purification Protocol
The synthesis of 3-chloro-4-(methoxymethoxy)phenylboronic acid is not commonly detailed in the literature. However, a robust and reliable synthetic route can be designed based on well-established organometallic methodologies. The proposed pathway involves two key steps: protection of the starting phenol and subsequent ortho-lithiation and borylation.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-chloro-1-(methoxymethoxy)benzene (MOM Protection)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-chloro-4-bromophenol (1.0 equiv.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv.) dropwise to the stirred solution.
-
MOMCl Addition: Slowly add chloromethyl methyl ether (MOMCl) (1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C. Caution: MOMCl is a potent carcinogen and must be handled with extreme care in a chemical fume hood.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification by flash column chromatography may be necessary.
Step 2: Synthesis of 3-Chloro-4-(methoxymethoxy)phenylboronic Acid (Lithiation-Borylation)
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the MOM-protected intermediate from Step 1 (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi) (1.1 equiv., solution in hexanes) dropwise over 30 minutes, maintaining the temperature below -70 °C. The lithium-halogen exchange at the bromine position is highly efficient at this temperature. Stir the resulting solution for 1 hour at -78 °C.
-
Borylation: Add triisopropyl borate (B(OiPr)₃) (1.5 equiv.) dropwise, again keeping the temperature below -70 °C.
-
Warming: After the addition, allow the reaction mixture to slowly warm to room temperature overnight.
-
Hydrolysis (Workup): Cool the mixture to 0 °C and quench by the slow addition of 2M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with hexanes to yield the final boronic acid.[11][12]
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-chloro-4-(methoxymethoxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[13][14]
The reaction couples the boronic acid with an organic halide (R-X, where X = I, Br, Cl, OTf) in the presence of a palladium catalyst and a base.
The Catalytic Cycle
The mechanism is a well-understood catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[14][15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[17]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide.[14]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[16][17]
The utility of 3-chloro-4-(methoxymethoxy)phenylboronic acid in this context allows for the strategic construction of complex molecules where the resulting phenol can be unmasked in a subsequent step to reveal a new site for further functionalization.
Handling, Storage, and Safety
As with all laboratory chemicals, 3-chloro-4-(methoxymethoxy)phenylboronic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Hazards: While specific toxicity data is not available, analogous arylboronic acids are classified as irritants, causing skin and serious eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.
Conclusion
3-Chloro-4-(methoxymethoxy)phenylboronic acid is a sophisticated and highly functionalized building block. Its value lies in the combination of a versatile boronic acid handle for Suzuki-Miyaura coupling and a robust MOM-protected phenol. This design allows chemists to introduce a specific substituted aryl ring into a target molecule while reserving a hydroxyl group for later-stage synthetic manipulations. Understanding its properties, the rationale for its protecting group, and the protocols for its synthesis and application empowers researchers to effectively utilize this reagent in the pursuit of novel pharmaceuticals and advanced materials.
References
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Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. J. Wiley. Available at: [Link]
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AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
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Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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NROChemistry via YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Thomas, S. P., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Preprint. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Suzuki-Miyaura Cross–Couplings. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid. Retrieved from [Link]
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AOBChem USA. (n.d.). 3-Chloro-4-(methoxymethoxy)phenylboronic acid. Product Page. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for Arylboronic Acid Synthesis. Retrieved from [Link]
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Chemical Register. (n.d.). (3-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid Suppliers. Retrieved from [Link]
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Adamczyk-Woźniak, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. J. Chem. Eng. Data. Available at: [Link]
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Fisher Scientific. (n.d.). 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid, 97%, Thermo Scientific. Product Page. Retrieved from [Link]
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Boron Molecular. (n.d.). 4-Chloro-3-methoxyphenylboronic acid, pinacol ester. Product Page. Retrieved from [Link]
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